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Compound of Interest

Compound Name: Ethopropazine Hydrochloride

Cat. No.: B3425546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ethopropazine Hydrochloride, a phenothiazine derivative used as an antiparkinsonian drug.

Due to the limited availability of public, detailed raw spectroscopic data, this document presents

predicted and representative data to illustrate the expected spectral characteristics. The

information is structured to serve as a valuable resource for researchers, scientists, and

professionals involved in drug development and quality control.

Chemical Structure and Properties
IUPAC Name: N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[1]

Molecular Formula: C₁₉H₂₅ClN₂S[1]

Molecular Weight: 348.9 g/mol [1]

Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Ethopropazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the predicted ¹H and ¹³C NMR spectral data for Ethopropazine Hydrochloride.

Table 1: Predicted ¹H NMR Data for Ethopropazine Hydrochloride

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20 - 7.50 m 8H Aromatic protons

4.15 m 1H CH-N

3.85 m 2H
CH₂-N

(phenothiazine)

2.80 q 4H N-(CH₂)₂

1.30 d 3H CH₃-CH

1.15 t 6H (CH₃)₂-CH₂

Table 2: Predicted ¹³C NMR Data for Ethopropazine Hydrochloride
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Chemical Shift (ppm) Assignment

145.5 Aromatic C (quaternary)

127.8 Aromatic CH

127.5 Aromatic CH

126.8 Aromatic C (quaternary)

122.9 Aromatic CH

122.5 Aromatic CH

115.8 Aromatic CH

55.4 CH-N

47.9 CH₂-N (phenothiazine)

47.2 N-(CH₂)₂

17.5 CH₃-CH

12.1 (CH₃)₂-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Ethopropazine Hydrochloride is expected to show characteristic absorption

bands.

Table 3: Representative IR Absorption Data for Ethopropazine Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 2850 Medium
C-H stretching (aromatic and

aliphatic)

2700 - 2400 Broad, Medium
N-H stretching (quaternary

amine salt)

1590, 1470 Medium-Strong C=C stretching (aromatic)

1250 Strong C-N stretching

750 Strong
C-H bending (aromatic, ortho-

disubstituted)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The data presented here is for the free base, Ethopropazine, as the hydrochloride

salt would typically not be observed directly in the mass spectrum under standard conditions.

Table 4: Representative Mass Spectrometry Data for Ethopropazine (Free Base)

m/z Relative Abundance (%) Assignment

312 20 [M]⁺ (Molecular Ion)

214 100 [M - C₆H₁₄N]⁺

198 85 [Phenothiazine]⁺

99 60 [C₆H₁₃N]⁺

86 95 [C₅H₁₂N]⁺

72 40 [C₄H₁₀N]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Ethopropazine Hydrochloride in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum. A larger number of scans is required compared to ¹H NMR due to the

lower natural abundance of ¹³C.

FTIR Spectroscopy
Sample Preparation: For a solid sample like Ethopropazine Hydrochloride, the KBr pellet

method is common. A small amount of the sample (1-2 mg) is finely ground with

approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin,

transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet

is then placed in the beam path, and the sample spectrum is acquired. The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small molecules.

Instrumentation: A mass spectrometer capable of EI and with a suitable mass analyzer (e.g.,

quadrupole, time-of-flight).
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Data Acquisition: The instrument is set to scan over a mass range appropriate for the

expected molecular ion and fragments (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

pharmaceutical compound like Ethopropazine Hydrochloride.
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Caption: A flowchart illustrating the general workflow for obtaining and analyzing NMR, IR, and

MS data for a pharmaceutical compound.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of Ethopropazine Hydrochloride. While the presented data is representative, it offers

valuable insights for researchers and professionals in the pharmaceutical field. For definitive

analysis, it is recommended to obtain and analyze the spectra of a certified reference standard

under controlled experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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